molecular formula C18H20N2O5S B2743238 3,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 922080-35-1

3,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No. B2743238
CAS RN: 922080-35-1
M. Wt: 376.43
InChI Key: VCCMFJGNXWICGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of 4-hydroxy-2-quinolones . It has been used in the study of the bromodomain containing proteins TRIM24 and BRPF1, which are involved in the epigenetic regulation of gene expression and have been implicated in human cancer .


Synthesis Analysis

The synthesis of this compound and its derivatives involves complex chemical reactions. One of the key steps in the synthesis process is the Pomeranz–Fritsch cyclization step, which can be facilitated by a combination of silyl triflate and a sterically encumbered pyridine base .


Molecular Structure Analysis

The molecular structure of this compound has been studied using X-ray diffraction . The structure reveals a unique binding mode, which has been instrumental in the design of potent and selective inhibitors .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and require careful control of conditions. The reactions proceed under atmospheric conditions without drying of the solvent .

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound’s interaction with its targets is crucial for its function .

Mode of Action

The mode of action of the compound involves its interaction with its targets. This interaction results in changes that are essential for the compound’s function . .

Biochemical Pathways

The compound affects certain biochemical pathways The downstream effects of these pathways are significant and contribute to the overall function of the compound

Pharmacokinetics

The compound has excellent cellular potency (EC50 = 50 nM) and favorable pharmacokinetic properties (F = 29%), which impact its bioavailability . These properties are crucial for the compound’s function and efficacy.

Result of Action

The compound exhibits good selectivity between cancer cells and normal cells . This selectivity is a result of the compound’s action at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound . These factors can include temperature, pH, and the presence of other compounds or substances. Understanding these factors is important for optimizing the use and effectiveness of the compound.

Future Directions

The compound has shown promise in the study of the bromodomain containing proteins TRIM24 and BRPF1 . Future research may focus on further exploring its potential as a therapeutic agent in the treatment of human cancer .

properties

IUPAC Name

3,4-dimethoxy-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-20-15-7-5-13(10-12(15)4-9-18(20)21)19-26(22,23)14-6-8-16(24-2)17(11-14)25-3/h5-8,10-11,19H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCMFJGNXWICGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

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